2-Ethylthiazolo[5,4-c]pyridine
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Overview
Description
2-Ethylthiazolo[5,4-c]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylthiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of a thiazole derivative, which is then reacted with a pyridine derivative under specific conditions to form the fused heterocyclic system. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine can be heated under microwave irradiation at 115°C for 30 minutes to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the use of toxic solvents and reduce the overall environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylthiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-Ethylthiazolo[5,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Ethylthiazolo[5,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Ethylthiazolo[5,4-c]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds have a similar fused heterocyclic structure but differ in the position of the thiazole and pyridine rings.
Thiazolo[3,2-a]pyridines: These compounds also have a fused thiazole-pyridine structure but with a different annulation pattern.
Thiazolo[5,4-b]pyridines: These compounds are structurally similar but have different substituents on the thiazole or pyridine rings
The uniqueness of this compound lies in its specific fusion pattern and the presence of the ethyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8N2S |
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Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-ethyl-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C8H8N2S/c1-2-8-10-6-3-4-9-5-7(6)11-8/h3-5H,2H2,1H3 |
InChI Key |
ZNQCLJDQSHWCSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)C=NC=C2 |
Origin of Product |
United States |
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